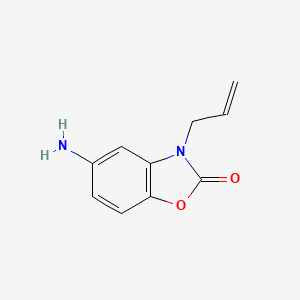

5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one

描述

5-Amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a 2,3-dihydrobenzoxazol-2-one core substituted with an amino group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified for enhanced bioactivity.

属性

IUPAC Name |

5-amino-3-prop-2-enyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSVPXJJWVFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC(=C2)N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with a benzoxazole structure often exhibit antimicrobial properties. A study focusing on derivatives of benzoxazole demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Amino-3-(prop-2-EN-1-YL)-... | 32 | Antibacterial |

| Benzoxazole derivative 1 | 64 | Antifungal |

| Benzoxazole derivative 2 | 128 | Antibacterial |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Notably, compounds similar to 5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one have shown effectiveness against various cancer cell lines. For instance, a study indicated that certain benzoxazole derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Amino-3-(prop-2-EN-1-YL)-... | 15 | MCF-7 |

| Benzoxazole derivative 1 | 20 | HCT-116 |

| Benzoxazole derivative 2 | 25 | A549 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of specific substituents on the benzoxazole ring significantly influences the compound's activity. For example, electron-donating groups have been shown to enhance antibacterial properties .

Key Observations:

- Substituents: The introduction of methoxy or dimethylamino groups at specific positions increases antibacterial potency.

- Positioning: The location of substituents on the aromatic ring affects both antimicrobial and anticancer activities.

Case Studies

A notable case study involved synthesizing a series of benzoxazole derivatives to evaluate their biological activities. The results indicated that modifications at the fifth position of the benzoxazole moiety led to increased cytotoxic effects against cancer cells .

Study Summary:

In this study:

- Objective: To evaluate the cytotoxicity of synthesized benzoxazole derivatives.

- Methodology: Various derivatives were tested against MCF-7 and HCT-116 cell lines.

Results:

The most active compound exhibited an IC50 value of 15 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent.

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

Chlorzoxazone

- Structure : 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one.

- Key Differences: Lacks the amino group at position 5 and the allyl substituent; instead, it has a chlorine atom at position 3.

- Pharmacological Activity : Centrally acting muscle relaxant via calcium/potassium channel inhibition .

- Synthesis: Typically prepared via cyclization of 2-aminophenol derivatives with phosgene or substitutes.

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

- Structure: Features a dimethylaminoethyl group at position 3 instead of allyl.

Thiazol-2-imine Derivatives (e.g., 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines)

Pharmacological Activity Comparison

- Allyl vs. Other Substituents: The allyl group’s conjugated double bond could influence metabolic stability or interaction with hydrophobic pockets in biological targets, contrasting with the basic dimethylaminoethyl or rigid propargyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。